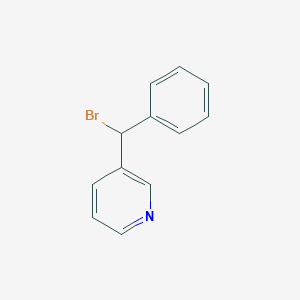

3-Pyridyl benzyl bromide

Description

Significance in Contemporary Organic Synthesis Research

Pyridyl-benzylated systems, which feature a benzyl (B1604629) group attached to a pyridine (B92270) ring, are significant building blocks in modern organic synthesis. The reactivity of these systems is largely defined by the quaternization of the pyridine nitrogen, a reaction that transforms the pyridine into a pyridinium (B92312) salt. wikipedia.orgnih.gov This process creates a positive charge in the ring, which in turn enhances the reactivity of the pyridine moiety toward both oxidation and reduction. wikipedia.org The formation of these pyridinium salts is a key step in many synthetic pathways.

The quaternization of pyridines with alkyl halides, including benzyl halides, is a fundamental reaction. wikipedia.org This reaction is leveraged to introduce functional groups and to construct more complex molecular architectures. For instance, the resulting pyridinium salts can be subjected to nucleophilic displacement reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. google.com This methodology has proven useful in preparing a range of 4-substituted pyridines. google.com

Furthermore, the strategic use of pyridyl-benzylated systems extends to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org Cross-coupling reactions involving pyridyl aluminum reagents and benzyl halides, catalyzed by transition metals like palladium, provide a direct route to pyridylarylmethanes. organic-chemistry.org The position of the nitrogen atom within the pyridine ring significantly influences its reactivity; for example, 2-pyridyl nucleophiles often present greater challenges in cross-coupling reactions compared to their 3-pyridyl counterparts. nih.gov The unique electronic properties of the 3-pyridyl isomer make it a valuable component in the synthesis of diverse molecular scaffolds.

Recent research has also explored the use of quaternized vinyl- and alkynyl-pyridine reagents for ultrafast and selective modification of proteins, highlighting the broad applicability of pyridine quaternization in bioconjugation. nih.gov While not directly involving benzyl bromide, this work underscores the enhanced reactivity imparted by quaternization, a principle central to the utility of 3-pyridyl benzyl bromide. nih.gov

Historical Context of Pyridine and Benzyl Halide Reactivity Studies

The study of reactions between pyridine and benzyl halides has a long history, providing foundational knowledge for contemporary organic chemistry. One of the earliest and most notable investigations in this area was conducted by John W. Baker and W. S. Nathan in 1935. wikipedia.org They systematically examined the kinetics of the reaction between pyridine and a series of para-substituted benzyl bromides to form pyridinium salts. wikipedia.org Their work led to the description of what is now known as the Baker-Nathan effect, which observed a reactivity order that could not be explained by inductive effects alone. wikipedia.org

The quaternization of the pyridine nitrogen atom by reaction with alkyl halides is a classic example of a nucleophilic substitution reaction where the pyridine acts as a nucleophile. wikipedia.org Historically, these reactions were studied to understand the fundamental principles of kinetics and reaction mechanisms. The formation of a positive charge on the nitrogen atom upon alkylation significantly alters the electron distribution within the aromatic ring, making it more susceptible to nucleophilic attack. imperial.ac.uk

Early studies also focused on the influence of substituents on both the pyridine ring and the benzyl halide. For example, electron-releasing groups on the benzyl bromide were found to facilitate the reaction. wikipedia.org The relative reactivity of different benzyl halides (e.g., benzyl bromide vs. benzyl iodide) was also a subject of investigation, with the iodide being a better leaving group and thus leading to faster reactions. researchgate.net These fundamental studies on the quaternization of pyridine laid the groundwork for its use as a versatile reagent and intermediate in a wide array of chemical transformations. acs.orgslideshare.netresearchgate.net The development of methods to synthesize and utilize these pyridinium salts has been instrumental in the advancement of heterocyclic chemistry. ugm.ac.id

Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

3-[bromo(phenyl)methyl]pyridine |

InChI |

InChI=1S/C12H10BrN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H |

InChI Key |

OTHWEMKVZCHLJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Pyridyl Benzylated Compounds

Reactions of N-Benzyl-3-Substituted Pyridinium (B92312) Bromides

The presence of a benzyl (B1604629) group on the nitrogen atom of a 3-substituted pyridine (B92270) ring profoundly influences its reactivity. The electron-withdrawing nature of the pyridinium nitrogen, enhanced by the N-benzylation, creates a highly electrophilic aromatic system. This activation facilitates reactions that are otherwise difficult to achieve with simple pyridine derivatives.

Regioselective Oxidation to 1H-Pyridin-2-ones

The oxidation of N-benzyl-3-substituted pyridinium bromides represents a key transformation, leading to the formation of valuable 1H-pyridin-2-one scaffolds. These reactions are typically carried out using oxidizing agents such as potassium ferricyanide (B76249) in an alkaline medium. The regioselectivity of this oxidation is a critical aspect, with the potential for oxidation to occur at either the C2 or C6 position of the pyridine ring.

The nature of the substituent at the 3-position of the pyridinium ring plays a crucial role in directing the regiochemical outcome of the oxidation. Both electronic and steric effects of the substituent influence the position of nucleophilic attack by hydroxide (B78521) ion, which is the initial step in the oxidation process, leading to the formation of a pseudobase intermediate. This intermediate is then oxidized to the corresponding pyridin-2-one.

Generally, the oxidation of 3-substituted pyridinium salts can lead to a mixture of 1,2- and 1,6-dihydropyridine intermediates, which are then further oxidized. The distribution of these products is heavily dependent on the directing influence of the 3-substituent.

| 3-Substituent | Directing Effect | Predominant Product |

| Electron-withdrawing (e.g., -CN, -CONH₂) | Favors nucleophilic attack at C6 | N-Benzyl-3-substituted-1H-pyridin-6-one |

| Electron-donating (e.g., -CH₃, -OCH₃) | Favors nucleophilic attack at C2 | N-Benzyl-3-substituted-1H-pyridin-2-one |

| Bulky Substituents | Steric hindrance at C2 favors attack at C6 | N-Benzyl-3-substituted-1H-pyridin-6-one |

This table provides a generalized representation of substituent effects on the regioselective oxidation of N-benzyl-3-substituted pyridinium bromides.

For instance, research on the oxidation of various 3-substituted pyridinium salts has shown that electron-withdrawing groups tend to direct oxidation to the 6-position, while electron-donating groups favor oxidation at the 2-position. This is attributed to the electronic influence of the substituent on the relative electrophilicity of the C2 and C6 positions. Steric hindrance from a bulky 3-substituent can also play a significant role, making the C6 position more accessible to the incoming nucleophile.

The oxidation of N-benzyl-3-substituted pyridinium bromides to 1H-pyridin-2-ones involves the formation of a dihydropyridine (B1217469) intermediate, which can introduce stereocenters into the molecule. The stereochemical outcome of the reaction is influenced by the nature of the substituent and the reaction conditions.

While the final pyridin-2-one product is aromatic in the heterocyclic ring, the initial nucleophilic addition to the pyridinium ring can be stereoselective. The approach of the nucleophile can be influenced by the conformation of the N-benzyl group and the 3-substituent, potentially leading to diastereomeric intermediates. However, the subsequent oxidation to the aromatic pyridin-2-one system typically results in the loss of this stereochemical information.

Ring-Opening Reactions of Pyridinium Salts

A hallmark of the reactivity of N-activated pyridinium salts is their susceptibility to ring-opening reactions upon treatment with nucleophiles. This transformation, famously known as the Zincke-König reaction, provides a powerful method for the synthesis of highly functionalized open-chain compounds.

N-Benzyl-3-substituted pyridinium bromides react with a variety of nucleophiles, leading to the cleavage of the pyridine ring. The initial step involves the nucleophilic attack at the C2 or C6 position of the pyridinium ring. The regioselectivity of this attack is, as with oxidation, influenced by the electronic and steric properties of the 3-substituent.

With increasing steric hindrance posed by the 3-substituent, nucleophilic attack is preferentially directed to the less hindered C6 position. nih.gov For example, the reaction of quaternary 3-pyridinecarboxamide compounds with alkali results in a mixture of positional isomers of penta-2,4-dienal derivatives, with the hydroxide ion favoring attack at the 6-position as the steric bulk of the 3-substituent increases. nih.gov

Common nucleophiles that induce ring-opening include:

Hydroxide ions: Leading to the formation of glutaconaldehyde derivatives.

Primary and secondary amines: Resulting in the formation of Zincke aldehydes or imines.

Thiolates: Yielding thio-analogues of the ring-opened products.

Carbanions: Providing access to a wide range of functionalized dienyl systems.

The products of these ring-opening reactions are versatile synthetic intermediates, which can be used in various subsequent transformations, including cyclization reactions to form new heterocyclic or carbocyclic systems.

A significant transformation pathway for certain N-benzyl-3-substituted pyridinium bromides involves an intramolecular cyclodehydration reaction to form acridizinium salts. This reaction typically requires a substituent at the 2-position of the pyridine ring that can participate in the cyclization, such as a formyl or acetyl group, and is facilitated by the N-benzyl group.

Specifically, 1-(benzylic)-2-formyl or 2-acetyl pyridinium bromides can undergo effective cyclodehydration in the presence of a strong acid, such as 48% aqueous hydrobromic acid, to yield the corresponding acridizinium salts. rsc.org This methodology provides a direct route to this important class of polycyclic aromatic heterocycles.

The yields of the cyclodehydration are dependent on the specific substituents on the benzyl group and the reaction conditions.

| N-Benzyl Pyridinium Bromide Precursor | Cyclodehydration Conditions | Product | Yield (%) |

| 1-Benzyl-2-formylpyridinium bromide | 48% HBr, reflux | Acridizinium bromide | 60 |

| 1-(4-Methylbenzyl)-2-formylpyridinium bromide | 48% HBr, reflux | 9-Methylacridizinium bromide | 39 |

| 1-(4-Methoxybenzyl)-2-formylpyridinium bromide | 48% HBr, reflux | 9-Methoxyacridizinium bromide | 55 |

| 1-Benzyl-2-acetylpyridinium bromide | 48% HBr, reflux | 11-Methylacridizinium bromide | 75 |

Data compiled from studies on the cyclodehydration of 1-(benzylic)-2-formyl and 2-acetyl pyridinium bromides. rsc.org

This intramolecular cyclization highlights the utility of the N-benzyl group not only in activating the pyridine ring but also in participating directly in subsequent bond-forming reactions to construct more complex molecular architectures.

Hydride Reduction Reactions

Hydride reduction of pyridinium salts, which can be formed from the reaction of a pyridine derivative with a benzyl bromide, is a well-established method for the synthesis of dihydropyridines. These reduced heterocycles are of significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates.

The synthesis of dihydropyridine derivatives from pyridyl-benzylated compounds typically involves the initial formation of a pyridinium salt, followed by reduction with a hydride-donating agent. For instance, the reaction of pyridine with benzyl bromide yields 1-benzylpyridinium bromide. Subsequent reduction of this salt can lead to the formation of 1-benzyl-1,4-dihydropyridine royalsocietypublishing.org. This transformation is a key step in mimicking the reactivity of the NADH coenzyme royalsocietypublishing.org.

A general procedure for the synthesis of 1-benzyl-1,4-dihydropyridine involves dissolving pyridine in a suitable solvent like acetonitrile, followed by the addition of benzyl bromide. The reaction mixture is typically heated under reflux to facilitate the formation of the pyridinium salt. After cooling, the salt is precipitated, filtered, and washed. The subsequent reduction to the 1,4-dihydropyridine (B1200194) can be achieved using reducing agents such as sodium dithionite in a basic aqueous solution royalsocietypublishing.org.

The regioselectivity of the hydride addition to the pyridinium ring is an important aspect of this reaction. While 1,4-dihydropyridines are often the major product, the formation of 1,2-dihydropyridine isomers can also occur, depending on the reaction conditions and the nature of the substituents on the pyridine ring and the benzyl group.

Another approach for the synthesis of substituted dihydropyridines involves the regioselective addition of benzylic zinc bromides to 1-(phenoxycarbonyl)pyridinium salts. This method has been used to synthesize methyl 1-(phenoxycarbonyl)-4-benzyl-1,4-dihydronicotinates with high regioselectivity nih.gov.

| Reactants | Product | Key Features |

| Pyridine, Benzyl bromide | 1-Benzylpyridinium bromide | Formation of the pyridinium salt. |

| 1-Benzylpyridinium bromide, Sodium dithionite | 1-Benzyl-1,4-dihydropyridine | Reduction to the dihydropyridine. |

| Methyl nicotinate, Phenyl chloroformate, Benzylzinc bromide | Methyl 1-(phenoxycarbonyl)-4-benzyl-1,4-dihydronicotinate | Regioselective addition of a benzylic group. |

Alkylation Reactions Involving Benzyl Bromide and Pyridine-Related Structures

The electrophilic nature of the benzylic carbon in 3-pyridyl benzyl bromide makes it a potent alkylating agent in a variety of reactions. This section explores its reactivity with diazo-compounds, N-unsubstituted 1,3-diazaoxindoles, and in the context of enantioselective catalytic pathways.

The alkylation of diazo compounds with benzyl bromide derivatives represents a powerful tool for the formation of new carbon-carbon bonds. These reactions can proceed with high levels of stereocontrol, leading to the synthesis of complex and valuable molecules.

A notable transformation involving the alkylation of diazo compounds is the diastereoselective 1,3-aminoalkylation of β-amino-α-diazoesters. In a novel reaction pathway, the alkylation of an N-pyridyl β-amino-α-diazoester with benzyl bromide in the presence of a base like sodium hydride does not result in the expected N-alkylation product. Instead, it leads to the formation of a 1,2,3-triazoline through C-alkylation of the diazo group scispace.comnih.gov.

This intramolecular aminoalkylation proceeds with excellent diastereoselectivity, affording the trans-isomer with respect to the substituent at the β-position of the diazoester. The proposed mechanism involves the initial deprotonation of the amino group, followed by cyclization to form an enolate intermediate. This enolate then undergoes a nucleophilic attack on the benzyl bromide from the less sterically hindered face, resulting in the highly diastereoselective formation of the triazoline scispace.com.

The scope of this reaction is quite broad, with various substituents on the β-amino group being well-tolerated, leading to the formation of the corresponding triazolines in high yields and diastereoselectivities scispace.com. This transformation represents the first example of an intramolecular 1,3-addition of a nucleophile and an electrophile to a diazo group, offering a modular approach to valuable 1,2,3-triazoline molecules scispace.com.

| β-Amino-α-diazoester Substituent | Alkylating Agent | Product | Diastereoselectivity (d.r.) | Yield (%) |

| Pyrimidyl | Benzyl bromide | trans-1,2,3-Triazoline | >20:1 | 95 |

| Acetyl | Benzyl bromide | trans-1,2,3-Triazoline | >20:1 | 93 |

| Pivaloyl | Benzyl bromide | trans-1,2,3-Triazoline | >20:1 | 91 |

| Carboxybenzyl | Benzyl bromide | trans-1,2,3-Triazoline | >20:1 | 89 |

| tert-Butoxycarbonyl | Benzyl bromide | trans-1,2,3-Triazoline | >20:1 | 96 |

The alkylation of N-unsubstituted 1,3-diazaoxindoles with benzyl bromide serves as a method for the synthesis of substituted derivatives of this heterocyclic scaffold, which is of interest in medicinal chemistry. The regioselectivity of the alkylation is a key consideration in these reactions.

In studies involving the alkylation of N(7)-unsubstituted 5-isopropyl-1,3-diazaoxindoles, the use of benzyl bromide in the presence of a strong base like sodium hydroxide in a solvent such as DMF leads to the formation of 5,7-disubstituted derivatives nih.govnih.gov. This indicates that under these conditions, alkylation occurs at both the C(5) and N(7) positions.

The reaction conditions, including the choice of base and solvent, can influence the outcome of the alkylation. For instance, using butyllithium (B86547) as the base has been shown to allow for more selective alkylation at the C(5) position, without affecting the N(7) atom nih.gov. However, even under these conditions, the formation of by-products resulting from benzylation at the N(3) position has been observed, highlighting the complexity of controlling regioselectivity in this system nih.gov.

| 1,3-Diazaoxindole Derivative | Alkylating Agent | Base | Major Product |

| 5-isopropyl-1,3-diazaoxindole | Benzyl bromide | NaOH | 5,7-Dibenzyl-5-isopropyl-1,3-diazaoxindole |

| 2-Methyl-5-isopropyl-1,3-diazaoxindole | Benzyl bromide | NaOH | 5,7-Dibenzyl-2-methyl-5-isopropyl-1,3-diazaoxindole |

| 2-Phenyl-5-isopropyl-1,3-diazaoxindole | Benzyl bromide | NaOH | 5,7-Dibenzyl-2-phenyl-5-isopropyl-1,3-diazaoxindole |

The development of enantioselective catalytic methods for the alkylation of various nucleophiles with pyridyl benzyl bromide derivatives is a significant area of research, aiming to produce chiral molecules with high optical purity.

One such advancement is the enantioselective α-benzylation of aldehydes using a combination of photoredox and organocatalysis. While benzyl bromide itself was found to be unreactive under these specific conditions, heteroaryl methylene bromides, such as 4-(bromomethyl)pyridine, have been successfully employed as coupling partners. This reaction utilizes a chiral imidazolidinone organocatalyst and an iridium photoredox catalyst to achieve the stereocontrolled formation of the homobenzylic product in good yield and high enantioselectivity.

The proposed catalytic cycle involves the formation of an enamine from the aldehyde and the chiral amine catalyst. Concurrently, the photoredox catalyst, upon excitation with light, reduces the bromomethylpyridine to generate a pyridyl-centered radical. This radical then adds to the enamine in a stereoselective manner, and subsequent steps yield the final α-benzylated aldehyde product and regenerate the catalysts. This methodology has been applied to the synthesis of an angiogenesis inhibitor, demonstrating its utility in accessing enantioenriched drug targets.

It is important to note that the reactivity and success of this transformation are dependent on the electronic properties of the benzylic halide. Electron-deficient aryl and heteroaryl substrates are particularly effective in this photoredox-mediated process.

| Aldehyde | Alkylating Agent | Catalyst System | Product | Enantiomeric Excess (ee) | Yield (%) |

| Propanal | 4-(Bromomethyl)pyridine | Chiral imidazolidinone, fac-Ir(ppy)₃ | α-(4-Pyridylmethyl)propanal derivative | 93% | 82 |

| Hexanal | 4-(Bromomethyl)pyridine | Chiral imidazolidinone, fac-Ir(ppy)₃ | α-(4-Pyridylmethyl)hexanal derivative | 90% | 85 |

| 3-Phenylpropanal | 4-(Bromomethyl)pyridine | Chiral imidazolidinone, fac-Ir(ppy)₃ | α-(4-Pyridylmethyl)-3-phenylpropanal derivative | 88% | 78 |

Enantioselective Catalytic Alkylation Pathways

C-H Activation Strategies Involving Benzylic and Pyridyl Moieties

Recent advances in synthetic methodology have focused on the direct functionalization of otherwise inert C-H bonds. This compound and related structures can be involved in such transformations, leveraging the inherent reactivity of both the benzylic and pyridyl C-H bonds.

A powerful strategy for the selective functionalization of C(sp³)–H bonds involves the use of a directing group to position a metal catalyst in proximity to the target bond. In the context of benzylic amines, a chelating group, such as a pyridyl or 8-aminoquinoline (B160924) moiety, can direct a transition metal catalyst to activate a C-H bond at the benzylic position of the amine substrate. This activated species can then react with an electrophile, such as an alkyl halide.

While direct studies employing this compound as the alkylating agent in such reactions are not extensively documented, the principles of this methodology suggest its potential applicability. The general mechanism involves the coordination of a transition metal (e.g., Rh(I) or Ru(II)) to the directing group of the benzylic amine. This is followed by cyclometalation, where the metal center inserts into the benzylic C-H bond, forming a metallacyclic intermediate. This intermediate can then undergo oxidative addition with an alkyl halide, like this compound, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.

Mechanistic investigations into similar Rh(I)-catalyzed alkylations of benzylic amines have revealed that the reaction can proceed through an initial dehydrogenation of the amine to an imine, followed by C(sp²)–H activation of the imine.

Table 2: Key Steps in Directed C(sp³)–H Alkylation of a Benzylic Amine

| Step | Description |

| 1. Coordination | The directing group on the benzylic amine coordinates to the metal catalyst. |

| 2. C-H Activation | The catalyst mediates the cleavage of a benzylic C-H bond, often forming a metallacycle. |

| 3. Reaction with Electrophile | The activated substrate reacts with an alkylating agent (e.g., this compound). |

| 4. Product Formation | The alkylated product is formed, and the catalyst is regenerated. |

Pyridyl radicals are versatile intermediates for the formation of C-C bonds. These radicals can be generated from halopyridines, such as 3-bromopyridine (a related precursor to this compound), through photoredox catalysis. The generated pyridyl radical can then undergo addition to a functionalized olefin in a hydroarylation reaction.

The process typically involves the single-electron reduction of a halopyridine by an excited photocatalyst to form a pyridyl radical. This radical then adds to the double bond of an olefin. The regioselectivity of this addition is often anti-Markovnikov. The resulting alkyl radical can then be reduced and protonated or can abstract a hydrogen atom from a suitable donor to yield the final hydroarylated product.

The reactivity and selectivity of the pyridyl radical addition can be influenced by the reaction medium. For instance, in aqueous DMSO, pyridyl radicals tend to react selectively with electron-poor alkenes. In contrast, the use of a solvent like 2,2,2-trifluoroethanol (TFE) can promote the reaction with electron-neutral or electron-rich olefins. This is attributed to the solvent's ability to modulate the electronic properties of the pyridyl radical through protonation or hydrogen bonding. This methodology allows for the regiocontrolled formation of alkylpyridines under mild conditions.

Table 3: Components of a Typical Radical Hydroarylation of an Olefin with a Pyridyl Radical

| Component | Role | Example |

| Pyridyl Radical Precursor | Source of the pyridyl radical | 3-Bromopyridine |

| Olefin | Radical acceptor | Electron-poor, electron-rich, or electron-neutral alkenes |

| Photocatalyst | Mediates radical generation via single-electron transfer | Iridium or ruthenium complexes |

| Light Source | Excites the photocatalyst | Visible light (e.g., blue LEDs) |

| Solvent | Influences radical reactivity and selectivity | DMSO/H₂O or TFE |

| Hydrogen Atom Donor | Terminates the radical chain | Thiol or Hantzsch ester |

Mechanistic Investigations of Reactions Involving 3 Pyridyl Benzylated Systems

Electron Transfer Mechanisms in Reactions of Benzyl (B1604629) Bromides

The reduction of benzyl bromides can proceed through intricate electron transfer (ET) pathways, which are fundamental to various synthetic transformations. rsc.org The nature of these mechanisms, whether inner-sphere or outer-sphere, is a key area of investigation in redox catalysis. rsc.orgrsc.org

Outer-sphere electron transfer (OSET) is a mechanism where an electron moves from a donor to an acceptor without the formation of a direct chemical bond between them. wikipedia.org In the context of benzyl bromides, OSET often occurs in redox catalysis where a mediator is first reduced at an electrode and then transfers an electron to the benzyl bromide substrate in the bulk solution. rsc.org This indirect electrolysis can circumvent issues like electrode passivation and the need for high overpotentials that can hinder direct electrochemical reduction. rsc.org

Computational studies combining molecular dynamics and density functional theory have explored the OSET mechanism for the electro-reduction of benzyl halides. acs.orgacs.org These studies suggest that a dense electric double layer at the cathode surface can promote the dissociative reduction of benzyl halides via OSET from the cathode to the electrolyte. acs.orgacs.org This process results in the formation of a benzyl radical intermediate, which can then be further reduced to a benzyl anion. acs.orgacs.org Kinetic investigations of Co(I) complexes as redox catalysts for benzyl bromide reduction have also provided evidence for an OSET mechanism that occurs in concert with the cleavage of the carbon-bromine bond. rsc.orgrsc.org Theoretical estimations using Marcus theory for electron-transfer processes have been employed to calculate the rate constant for hypothetical OSET reactions, further supporting the preference for inner-sphere mechanisms in certain systems like atom transfer radical polymerization (ATRP). science.gov

The EC' (Electrochemical-Chemical') mechanism is a type of catalytic process observed in electrochemistry. It involves an initial electrochemical step (E) that generates a reactive species from a catalyst, followed by a chemical reaction (C') where this species reacts with a substrate, regenerating the catalyst in its original oxidation state. rsc.orgresearchgate.net This catalytic cycle is evident in the reduction of benzyl bromides using transition metal complexes as redox catalysts. rsc.orgrsc.org

Cyclic voltammetry is a key technique for identifying EC' mechanisms. rsc.orgresearchgate.net When a substrate like benzyl bromide is added to a solution containing a cobalt complex, for example, an increase in the catalytic current and the irreversibility of the cyclic voltammogram indicate a chemical reaction following the initial electron transfer. rsc.org This observation is consistent with the Co(I) species, generated electrochemically from Co(II), reducing the benzyl bromide and being regenerated to Co(II) in the process. rsc.orgrsc.org This catalytic regeneration of the active species during the analysis timeframe is a hallmark of the EC' mechanism. rsc.org Such studies have demonstrated that cobalt complexes with specific ligands can act as effective redox catalysts for the reduction of benzyl bromides to benzyl radicals via an EC' pathway. rsc.orgrsc.org

Duality of SN1 and SN2 Pathways in Menschutkin Reactions

The Menschutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is a classic example of nucleophilic substitution. wikipedia.org For substrates like benzyl bromides, the reaction mechanism can be complex, often exhibiting characteristics of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. researchgate.netquora.com Benzyl halides are capable of reacting via either pathway because the primary halide favors SN2, while the resonance-stabilized carbocation intermediate favors SN1. quora.comucalgary.ca The predominant pathway is often influenced by reaction conditions such as the solvent and the nature of the nucleophile. quora.com

In these cases, a plot of the pseudo-first-order rate constant (kobs) against the concentration of the pyridine (B92270) nucleophile yields a significant positive intercept. researchgate.net This relationship can be described by the equation:

kobs = k1 + k2[Nu]

Here, k1 represents a first-order rate constant that is independent of the nucleophile's concentration, while k2 is the second-order rate constant. researchgate.net The presence of the k1 term is attributed to a concurrent SN1 pathway, where the rate-determining step is the unimolecular dissociation of the benzyl bromide to form a carbocation. researchgate.netchemicalnote.commasterorganicchemistry.com The k2 term corresponds to the classic bimolecular SN2 pathway. researchgate.netchemicalnote.commasterorganicchemistry.com This kinetic evidence points to a duality of mechanisms, where SN1 and SN2 reactions occur simultaneously without an intermediate mechanism. researchgate.net The magnitude of the second-order rate constant, k2, increases with the increasing nucleophilicity of the substituted pyridine, as expected for an SN2 reaction. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ | Reaction Type |

| Triethylamine | Benzyl chloride | Various | Varies with solvent polarity | Menschutkin (SN2) |

| Pyridine | Methyl iodide | Acetonitrile | - | Menschutkin (SN2) |

| 4-t-Butylbenzyl bromide | Macrocyclic amine 1 | CDCl₃ | - | Menschutkin (SN2) |

| 4-t-Butylbenzyl chloride | Macrocyclic amine 1 | CDCl₃ | - | Menschutkin (SN2) |

This table illustrates typical reactants in Menschutkin reactions and the predominant SN2 character, although kinetic complexities can arise as discussed. wikipedia.orgnd.edunih.gov

Regioselective Pathways in Ring Opening and Alkylation Processes

Regioselectivity, the control of where a reaction occurs on a molecule with multiple potential reaction sites, is a critical aspect of synthesizing substituted pyridines. In reactions involving 3-pyridyl-benzylated systems, both ring-opening and alkylation processes can be guided to a specific position by carefully controlling reaction conditions and substrate structure.

Electronic and steric factors are the primary determinants of regioselectivity in the functionalization of pyridine rings. acs.org For instance, in the reactions of 3,4-pyridynes, which are highly reactive intermediates, the position of nucleophilic attack can be controlled by substituents on the pyridyne ring. nih.govescholarship.org An electron-withdrawing substituent can distort the aryne, making one of the carbons more electrophilic and thus directing the nucleophile to that site. nih.gov

In direct C-H alkylation of pyridines, such as in Minisci-type reactions, regioselectivity can be challenging to control due to the inherent electronic properties of the pyridine ring. nih.govnih.govorganic-chemistry.org To overcome this, strategies like using a blocking group have been developed. A maleate-derived blocking group can be used to direct decarboxylative alkylation specifically to the C-4 position of the pyridine ring, preventing the formation of regioisomeric mixtures. nih.govorganic-chemistry.org

In the context of ring-opening reactions, for example with substituted aziridines, the regioselectivity of the nucleophilic attack is also governed by electronic and steric effects of the substituents on the aziridine (B145994) ring. beilstein-journals.orgnih.govorganic-chemistry.org The choice of catalyst, such as palladium or nickel complexes, can also play a crucial role in determining which C-N or C-C bond is cleaved and where the new group is added, leading to specific regioisomers. organic-chemistry.orgbeilstein-journals.orgnih.gov For example, in palladium-catalyzed ring-opening reactions of oxanorbornadiene derivatives, the aryl group adds regioselectively to the less sterically hindered carbon of the double bond. beilstein-journals.org

Role of Catalysts and Additives in Reaction Pathways

The reaction pathways involving 3-pyridyl-benzylated systems are significantly influenced by the choice of catalysts and additives. These components can alter the reaction mechanism, enhance reaction rates, and control selectivity. This section delves into the mechanistic investigations of various metal-catalyzed reactions involving these systems.

Investigations of Metal-Catalyzed Mechanisms (e.g., Co(I), Rh(I), Ni, Pd)

The versatility of 3-pyridyl benzyl bromide as a substrate in cross-coupling reactions is largely due to its ability to participate in various catalytic cycles with transition metals like cobalt, rhodium, nickel, and palladium. The pyridine moiety can act as a ligand, influencing the electronic and steric properties of the catalytic center, while the benzylic bromide is susceptible to oxidative addition or radical abstraction.

Cobalt (Co)

While cobalt catalysis is well-established for cross-coupling reactions, specific mechanistic studies involving Co(I) with this compound are not extensively documented in the readily available literature. However, drawing parallels from cobalt-catalyzed reactions with other aryl and heteroaryl halides, a plausible mechanistic cycle can be proposed. A low-valent Co(I) species, often generated in situ, is likely the active catalyst. The reaction could proceed via a radical pathway or through an oxidative addition/reductive elimination sequence. In a radical mechanism, the Co(I) complex could act as a single-electron transfer (SET) agent, reducing the this compound to form a benzyl radical and a Co(II) species. This radical could then engage in subsequent bond-forming steps.

Rhodium (Rh)

Rhodium(I) complexes are known to catalyze a variety of organic transformations, including C-H activation and cross-coupling reactions. In the context of this compound, a Rh(I) catalyst could initiate the reaction through oxidative addition of the C-Br bond to the metal center, forming a Rh(III) intermediate. This step is often favored in polar solvents. The resulting organorhodium(III) complex can then undergo transmetalation with a suitable coupling partner, followed by reductive elimination to yield the final product and regenerate the Rh(I) catalyst. The pyridine nitrogen in the substrate could potentially coordinate to the rhodium center, influencing the rate and selectivity of the oxidative addition step. For instance, in Rh(I)-catalyzed direct arylation of pyridines, the pyridine ring directs the C-H activation. rsc.org While this is a different reaction type, it highlights the coordinating ability of the pyridine nucleus.

Nickel (Ni)

Nickel catalysts are widely employed in cross-coupling reactions due to their lower cost compared to palladium and their unique reactivity, often involving radical pathways and accessing different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). sigmaaldrich.com For reactions involving this compound, a common mechanistic pathway is the Ni(I)/Ni(III) catalytic cycle. nih.govrsc.org

The cycle is typically initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species, which can then be oxidized to a Ni(I) complex. This Ni(I) species is a key intermediate and can react with this compound via oxidative addition to form a Ni(III) intermediate. Alternatively, a radical mechanism may be operative where the Ni(I) complex promotes the formation of a 3-pyridyl benzyl radical. mdpi.comacs.orgnih.gov This radical can then be trapped by a Ni(II) species to form the Ni(III) intermediate. Subsequent reductive elimination from the Ni(III) complex affords the desired product and regenerates a Ni(I) species, which continues the catalytic cycle. nih.govrsc.orgmdpi.com

Computational studies on similar systems have shown that the oxidative addition can proceed through different pathways, including concerted, SN2, or halide abstraction mechanisms. mdpi.com The specific pathway is influenced by the ligands on the nickel catalyst and the electronic properties of the substrate.

Table 1: Representative Nickel-Catalyzed Cross-Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | NiCl₂(dppf) (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| 2 | Phenylmagnesium bromide | NiCl₂ (5) | dppe (5) | - | THF | 60 | 92 |

| 3 | Styrene | Ni(acac)₂ (10) | IMes (10) | K₃PO₄ | Dioxane | 120 | 78 |

Palladium (Pd)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation. The mechanism for the reaction of this compound typically follows a Pd(0)/Pd(II) catalytic cycle. nobelprize.orglibretexts.org

The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. libretexts.org This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. The presence of the pyridine nitrogen can influence the rate of this step through electronic effects. Subsequently, transmetalation with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) occurs, where the organic group from the transmetalating agent replaces the bromide ligand on the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the C-C bond of the product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

While the Pd(0)/Pd(II) cycle is predominant, mechanistic studies have also suggested the involvement of radical pathways, especially with sterically hindered substrates, where a single-electron transfer (SET) from the Pd(0) complex can occur. acs.org Furthermore, the potential involvement of higher oxidation state palladium intermediates, such as Pd(III) or Pd(IV), has been proposed in some cross-coupling reactions, although this is less common for reactions of benzyl halides. nih.gov

Kinetic studies of palladium-catalyzed carbene insertion cross-coupling reactions with benzyl bromide have shown a zero-order dependence on the benzyl bromide concentration under certain conditions, suggesting that oxidative addition is facile and that a subsequent step, such as carbene formation, is rate-determining. qub.ac.uk

Table 2: Representative Palladium-Catalyzed Cross-Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 95 |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (5), Et₃N | THF | 50 | 88 |

| 3 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 82 |

Theoretical and Computational Chemistry Studies

Molecular Structure Optimization and Conformational Analysis

Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as molecular structure optimization. This process seeks to find the geometry that corresponds to the lowest energy on the potential energy surface. For 3-pyridyl benzyl (B1604629) bromide, the key conformational flexibility lies in the rotation around the C-C bond connecting the pyridine (B92270) ring and the benzyl group, as well as the rotation of the bromomethyl group.

Conformational analysis of related biaryl and aryl carbonyl fragments has shown that the preferred conformation is a balance of resonance stabilization, steric effects, and electrostatic interactions. In the case of 3-pyridyl benzyl bromide, the nitrogen atom in the pyridine ring introduces an electronic asymmetry that influences the conformational landscape. Density functional theory (DFT) calculations on similar pyridinyl-substituted compounds have revealed that different orientations of the pyridyl group can lead to distinct stable conformers with energy differences of several kJ/mol researchgate.netnih.gov. For instance, studies on bis(pyridinyl)-substituted benzimidazoles showed that the relative energies of different conformers could vary by as much as 10.6 kJ/mol researchgate.netnih.gov.

The conformational energy profile of this compound would likely be influenced by the interplay between the π-systems of the pyridine and benzene (B151609) rings. While a planar conformation might maximize π-orbital overlap and resonance stabilization, steric hindrance between the ortho hydrogens of the two rings could force a twisted conformation. The energy barrier to rotation around the C-C bond would provide information on the rigidity of the molecule. Computational studies on N-pyridylpyrroles have demonstrated a preference for planar conformations due to the stabilization of charge-separated resonance forms plos.org.

Table 1: Calculated Relative Energies of Conformers for a Related Bis(pyridinyl)-Substituted Benzimidazole

| Polymorph/Conformer | Space Group | Relative Energy (kJ/mol) |

| 1 | C2/c | 0.0 |

| 2 | Pnma | +5.0 |

| 3 | P-1 | +10.6 |

Data adapted from DFT calculations on a related compound to illustrate potential energy differences between conformers researchgate.netnih.gov.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The energies and spatial distributions of these orbitals are key to understanding and predicting the outcomes of chemical reactions.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO is likely to be centered on the antibonding σ* orbital of the C-Br bond. In a nucleophilic substitution reaction, the nucleophile's HOMO will interact with the LUMO of this compound. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical factor in determining the reaction rate.

FMO theory can rationalize the regioselectivity of reactions involving this compound. For electrophilic aromatic substitution on the pyridine or benzene ring, the site of attack will be determined by the regions of highest electron density in the HOMO. Conversely, for nucleophilic attack, the LUMO's characteristics are paramount.

The presence of the nitrogen atom in the pyridine ring significantly influences the electronic properties of the molecule. It acts as an electron-withdrawing group, which can lower the energy of the LUMO, making the compound more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide. Studies on halogenated heterocyclic compounds have shown that when the LUMO is centered on the C-X (where X is a halogen) bond, it is the key orbital for nucleophilic substitution. If the LUMO is not centered on this bond, the LUMO+1 may need to be considered to correlate with reactivity wuxibiology.com.

The position of the nitrogen atom at the 3-position of the pyridine ring will direct the electronic effects and thus the reactivity at different sites of the molecule. Computational analysis of related heterocyclic systems has demonstrated a good correlation between the energies of frontier orbitals and the observed reactivity trends in both nucleophilic and electrophilic substitutions wuxibiology.com.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzyl Bromides

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzyl Bromide | -9.50 | -0.80 | 8.70 |

| This compound | -9.75 | -1.10 | 8.65 |

| 4-Nitrobenzyl Bromide | -10.20 | -1.50 | 8.70 |

These values are illustrative and intended to show the expected trends upon substitution.

Reaction Pathway and Activation Barrier Analysis

Computational chemistry provides powerful tools to map out the entire energy profile of a chemical reaction, from reactants to products, through the transition state. This reaction pathway analysis allows for the determination of activation barriers (the energy required to reach the transition state), which are directly related to the reaction rate.

For reactions of this compound, such as nucleophilic substitution, computational methods like DFT can be used to locate the transition state structure and calculate its energy. The reaction can proceed through different mechanisms, primarily SN1 (unimolecular) or SN2 (bimolecular). Primary benzylic halides like this compound typically favor an SN2 pathway ucalgary.caspcmc.ac.in. However, the stability of the potential benzyl-type carbocation, enhanced by the pyridine ring, might allow for some SN1 character. A computational study on the homologation of electron-rich benzyl bromide derivatives found that the initial nucleophilic displacement proceeds via an SN1 fashion with a barrier of 18.5 kcal/mol nih.gov.

Reactions are almost always carried out in a solvent, which can have a profound impact on the reaction pathway and activation energies. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models include individual solvent molecules in the calculation, providing a detailed picture of solvent-solute interactions but at a high computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a good balance between accuracy and computational efficiency.

For reactions involving charged species or highly polar transition states, such as the SN1 reaction of this compound, solvation effects are particularly important. A study on the reaction between piperazine (B1678402) and benzyl bromide in various solvents highlighted the significant influence of the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability on the reaction rate ias.ac.inresearchgate.net. Computational studies that integrate solvation effects would provide a more realistic and accurate description of the reaction kinetics of this compound in different media. It has been shown that bulk solvation generally increases activation energies due to the stabilization of the anionic nucleophile ub.edu.

Density Functional Theory (DFT) Applications in Reaction Studies

Density Functional Theory (DFT) has become one of the most widely used computational methods in chemistry due to its favorable combination of accuracy and computational cost. DFT methods are employed to study a wide range of chemical phenomena, including the electronic structure, molecular geometries, and reaction mechanisms of molecules like this compound.

In the context of reaction studies, DFT can be used to:

Optimize the geometries of reactants, products, and transition states.

Calculate the energies of these species to determine reaction enthalpies and activation energies.

Compute vibrational frequencies to characterize stationary points as minima (reactants, products) or saddle points (transition states) and to calculate zero-point vibrational energies and thermal corrections to the energy.

Analyze the electronic structure through population analysis, which provides insights into charge distribution and bonding.

For instance, a DFT study on the reaction of benzenesulfonic acid with the nitronium ion was able to accurately predict the regioselectivity of the reaction by calculating the activation Gibbs free energies for the different reaction pathways rsc.org. Similar DFT calculations could be applied to investigate the reactivity of this compound in various reactions, such as its reaction with different nucleophiles or its participation in cross-coupling reactions.

Kinetic Isotope Effect Studies for Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool for elucidating reaction mechanisms wikipedia.org. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (klight/kheavy). Primary KIEs are observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation.

For reactions of this compound, deuterium (B1214612) substitution at the benzylic carbon (α-deuterium KIE) can provide crucial information about the transition state structure.

An SN2 reaction involves a change in hybridization at the α-carbon from sp3 in the reactant to a more sp2-like geometry in the transition state. This typically results in a small inverse or normal secondary α-deuterium KIE (kH/kD ≈ 0.95-1.05 per D).

An SN1 reaction , on the other hand, involves the formation of a carbocation intermediate, where the α-carbon is sp2 hybridized. This leads to a larger normal secondary α-deuterium KIE (kH/kD ≈ 1.10-1.25 per D).

Studies on the reactions of substituted benzyl bromides with various nucleophiles have reported a range of α-deuterium KIEs, which have been used to infer changes in the transition state structure with different substituents acs.orgcdnsciencepub.comresearchgate.net. For example, a very large secondary α-deuterium KIE of 1.179 was observed for the SN2 reaction of thiophenoxide ion with benzyldimethylphenylammonium (B12820111) ion, which was attributed to the reduction of steric crowding in the transition state cdnsciencepub.comresearchgate.net.

Table 3: Secondary α-Deuterium Kinetic Isotope Effects for Reactions of Benzyl Derivatives

| Reactant | Nucleophile/Solvent | Mechanism | kH/kD (per α-D) |

| Benzyl Bromide | Ethoxide/Ethanol | SN2 | 1.02 |

| Benzyldimethylphenylammonium ion | Thiophenoxide/DMF | SN2 | 1.086 |

| 1-Phenylethyldimethylphenylammonium ion | Bromide/Chloroform | SN2 (loose TS) | 1.15 |

Data from studies on related benzyl systems to illustrate the range of KIE values and their mechanistic implications cdnsciencepub.comresearchgate.net.

By measuring the KIE for the reaction of this compound, one could gain detailed insights into the nature of the transition state and the degree of bond breaking and formation in the rate-determining step.

Advanced Synthetic Applications of 3 Pyridyl Benzylated Intermediates

Strategic Building Blocks for Complex Molecular Architectures

3-Pyridyl-benzylated intermediates are crucial building blocks for creating complex molecular frameworks. acs.orgnih.gov These intermediates, often derived from 3-pyridyl benzyl (B1604629) bromide, allow for the introduction of the pyridylbenzyl group into larger molecules. This is particularly significant in medicinal chemistry, where the pyridyl moiety is a common feature in many biologically active compounds.

One notable application is in the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, a reaction facilitated by Ni/photoredox dual catalysis. nih.gov This method provides access to chiral N-benzylic heterocycles, which are important structural motifs in pharmaceuticals. nih.gov In these reactions, 3-pyridyl bromides have been shown to couple effectively, leading to the formation of highly enantioenriched products. nih.gov The reaction tolerates a variety of substituents on the pyridine (B92270) ring, demonstrating its versatility. nih.gov

The strategic incorporation of the 3-pyridylbenzyl group can influence the pharmacological properties of a molecule. Its presence can affect factors such as solubility, metabolic stability, and receptor binding affinity. Therefore, the use of 3-pyridyl-benzylated intermediates allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Precursors for Diverse Heterocyclic Systems

3-Pyridyl benzyl bromide is a valuable precursor for the synthesis of a wide array of heterocyclic systems. sigmaaldrich.com The reactivity of the benzyl bromide allows for its participation in various cyclization reactions, leading to the formation of new ring structures.

Indolizine, a fused bicyclic heteroaromatic compound, and its derivatives are of significant interest due to their diverse biological activities. rsc.orgrsc.orgchim.it this compound can be employed in the synthesis of these compounds. For example, a multi-component, one-pot synthesis of polysubstituted indolizine derivatives has been developed using benzyl bromide, ethyl pyridine acetate, and triethyl orthoformate. ynu.edu.cn This method offers a straightforward and efficient route to these potentially bioactive molecules. ynu.edu.cn

The general strategy often involves the reaction of a pyridine derivative with an α-haloketone or a related species to form a pyridinium (B92312) salt. This salt, upon treatment with a base, generates a pyridinium ylide, which can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to construct the indolizine core. organic-chemistry.org While the specific use of this compound in all variations of this synthesis is not always explicitly detailed, its structural features make it a suitable candidate for such transformations.

Role in the Synthesis of Biaryl Compounds

Biaryl scaffolds are fundamental structural units in many pharmaceuticals, natural products, and materials. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of these C-C bonds, and this compound can serve as a coupling partner in these transformations. organic-chemistry.orgrsc.orgyoutube.com

An efficient method for the synthesis of heteroaryl compounds involves the cross-coupling of benzyl halides with pyridyl aluminum reagents in the presence of a palladium catalyst. organic-chemistry.orgacs.orgresearchgate.net This approach has been successfully applied to the synthesis of pyridylarylmethanes. organic-chemistry.orgacs.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org

Bipyridine derivatives are a particularly important class of biaryl compounds, widely used as ligands in coordination chemistry and as building blocks for functional materials and pharmaceuticals. mdpi.comresearchgate.netpreprints.org The synthesis of bipyridines can be achieved through various cross-coupling methodologies, including Suzuki, Stille, and Negishi reactions. mdpi.com

While direct coupling of this compound to form a bipyridine is not the most common route, related strategies highlight the utility of pyridyl halides in these syntheses. For instance, the Suzuki coupling of 3-pyridylboronic acids with bromopyridines is a well-established method. mdpi.com Furthermore, visible-light-induced C-C coupling reactions of 3-cyano-1,4-dihydropyridines, which can be prepared from 3-cyanopyridine (B1664610) and a benzyl bromide, have been shown to produce bipyridine derivatives. frontiersin.org

| Reaction Type | Pyridyl Precursor | Coupling Partner | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 3-Pyridylboronic acid | Bromopyridine | Palladium catalyst | mdpi.com |

| Stille Coupling | Stannylpyridine | Bromopyridine | Palladium catalyst | mdpi.com |

| Negishi Coupling | Pyridyl zinc halide | Bromopyridine | Palladium catalyst | mdpi.compreprints.org |

| Visible-Light-Induced Coupling | 3-Cyano-1,4-dihydropyridine (from 3-cyanopyridine and benzyl bromide) | Itself (dimerization) | Visible light | frontiersin.org |

Stereoselective Synthesis of Advanced Organic Intermediates

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds, which is often crucial for their biological activity. snnu.edu.cnrsc.orgacs.orgnih.gov 3-Pyridyl-benzylated intermediates can participate in such transformations, leading to the formation of chiral molecules with a high degree of stereocontrol.

Acyclic amino alcohols are important structural motifs found in many natural products and pharmaceuticals. researchgate.netnih.goviwu.edu Their synthesis often requires precise control over stereochemistry. One approach to the stereoselective synthesis of acyclic amino alcohols involves the von Braun ring opening of chiral piperidines with cyanogen bromide. nih.gov This reaction generates ring-opened products containing both a cyanamide and a benzylic bromide functional group. nih.gov While this specific example focuses on a phenyl group, the principles can be extended to pyridyl-substituted systems.

Synthesis of Cyclophane Derivatives

The strategic incorporation of pyridyl moieties into cyclophane architectures has led to the development of novel macrocycles with unique host-guest chemistry and potential applications in catalysis and materials science. A key approach to these structures involves the use of 3-pyridyl-benzylated intermediates, which serve as versatile building blocks for constructing complex three-dimensional scaffolds. Research in this area has demonstrated the successful synthesis of various pyridinophanes through cyclization reactions, where the pyridine ring is integrated into the macrocyclic framework.

One notable synthetic route involves the high-dilution condensation of a bis(bromomethyl)pyridine derivative with a suitable diamine. This method has been effectively employed in the synthesis of diazacyclophanes. For instance, the reaction of 2,6-bis(bromomethyl)pyridine with N,N'-ditosyl-p-phenylenediamine under high-dilution conditions in dimethylformamide (DMF) with potassium carbonate as the base yields N,N'-ditosyl-2,11-diaza3.3pyridinophane. nih.govrsc.org This reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

The resulting cyclophane, a 12-membered tetraazamacrocycle, is often accompanied by the formation of larger macrocyclic oligomers, such as 18- and 24-membered rings. nih.gov The separation of the desired [2.2]cyclophane from these side products can be challenging and often requires laborious purification techniques like column chromatography. nih.gov However, alternative purification methods have been developed, such as selective dissolution upon protonation, which allows for a more efficient, multi-gram scale isolation of the target pyridinophane hydrochloride salt. nih.govrsc.org

The characterization of the synthesized cyclophanes is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm the cyclic structure and purity. X-ray crystallography can provide definitive structural elucidation, revealing the conformation of the macrocycle in the solid state. scilit.com For example, the structure of N,N′-di-tert-butyl-2,11-diaza3.3pyridinophane has been shown to adopt a syn chair-chair conformation. scilit.comhku.hk

The synthetic utility of these 3-pyridyl-benzylated intermediates is further highlighted by the ability to modify the resulting pyridinophane. For instance, the tosyl groups in N,N'-ditosyl-2,11-diaza3.3pyridinophane can be removed to yield the parent diamine, which can then be functionalized with other substituents. This allows for the creation of a library of symmetrically and asymmetrically substituted pyridinophanes, expanding their potential applications in coordination chemistry and host-guest studies. nih.govrsc.org

Detailed findings from the synthesis of a representative pyridinophane are summarized in the tables below.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Reference |

| 2,6-Bis(bromomethyl)pyridine | N,N'-Ditosyl-p-phenylenediamine | N,N'-Ditosyl-2,11-diaza3.3pyridinophane | DMF | K₂CO₃ | Not specified | nih.gov |

| 2,6-Bis(bromomethyl)pyridine | Primary Amines | N,N'-Dialkyl-2,11-diaza3.3pyridinophanes | Not specified | Not specified | Not specified | hku.hk |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Conformation | Key Spectroscopic Data | Reference |

| N,N'-Ditosyl-2,11-diaza3.3pyridinophane | C₂₈H₂₈N₄O₄S₂ | 564.68 | Not specified | Not specified | nih.gov |

| N,N'-Di-tert-butyl-2,11-diaza3.3pyridinophane | C₂₂H₃₂N₄ | 352.52 | syn Chair-Chair | Not specified | scilit.comhku.hk |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is a primary focus in expanding the synthetic utility of 3-Pyridyl benzyl (B1604629) bromide. Research is geared towards enhancing reaction selectivity, improving efficiency, and enabling milder reaction conditions. One significant area of exploration is the use of palladium-based catalysts for cross-coupling reactions. Efficient methods for the cross-coupling of sp3-hybridized benzyl bromides with sp-hybridized lithium acetylides have been developed, proceeding rapidly at room temperature and showing tolerance for sensitive functional groups rsc.org. Such methodologies, when applied to 3-Pyridyl benzyl bromide, could provide rapid access to a variety of substituted alkynes, which are valuable intermediates in pharmaceuticals and materials science rsc.org.

Another promising approach involves cooperative catalysis. A recently developed strategy employs the synergistic action of a photocatalyst and a nucleophilic catalyst, such as lutidine, to activate benzyl bromides for Giese coupling reactions with electron-deficient alkenes acs.org. This dual catalytic system effectively transforms a broad range of benzyl halides into radicals under a general set of photocatalytic conditions, overcoming challenges associated with their reduction potentials acs.org. The application of this method to this compound could enable previously sluggish or unreactive transformations.

Furthermore, rhodium-catalyzed asymmetric reactions are opening new pathways for creating chiral molecules. A three-step process involving the partial reduction of pyridine (B92270), followed by a Rh-catalyzed asymmetric reductive Heck reaction with boronic acids, provides access to enantioenriched 3-substituted piperidines snnu.edu.cn. Applying this strategy to derivatives of this compound could lead to the synthesis of complex, optically active piperidine structures, which are prevalent in pharmaceutically active compounds snnu.edu.cn. The development of novel, reusable organic salt catalysts that are active in reactions like the Menschutkin reaction between benzyl bromide and pyridine also represents a significant advance toward more robust and sustainable chemical processes researchgate.net.

| Catalytic System | Reaction Type | Potential Application for this compound | Key Advantages |

| Palladium complexes | sp–sp3 Cross-coupling | Synthesis of benzylic alkynes | Fast reaction time (10 min), room temperature, high functional group tolerance rsc.org. |

| Cooperative Photocatalysis (e.g., Ir-photocatalyst + lutidine) | Giese coupling | Coupling with electron-deficient alkenes | Activates a broad range of benzyl halides, circumvents difficult reductions acs.org. |

| Rhodium complexes | Asymmetric Reductive Heck | Synthesis of enantioenriched 3-substituted piperidines | High yield and excellent enantioselectivity, access to complex chiral structures snnu.edu.cn. |

| Novel Organic Salts | Menschutkin reaction | Formation of pyridinium (B92312) salts | Catalyst can be regenerated, suitable for gas-phase or solvent-free conditions researchgate.net. |

Implementation of Green Chemistry Approaches in Synthetic Methodologies

The integration of green chemistry principles into the synthesis and application of this compound is an emerging research priority aimed at reducing environmental impact. These approaches focus on using safer solvents, reducing energy consumption, and minimizing waste rasayanjournal.co.injddhs.com. A key area of development is the use of alternative energy sources, such as microwave irradiation and ultrasonication, to accelerate reactions and improve yields rasayanjournal.co.innih.govresearchgate.net. For instance, microwave-assisted synthesis has been shown to be superior to conventional heating for preparing pyridine derivatives, offering excellent yields in significantly shorter reaction times acs.org. The N-alkylation of various substrates with benzyl bromide has been successfully achieved using a combination of ultrasound and microwave irradiation, often leading to nearly quantitative yields rsc.org.

Solvent selection is another critical aspect of green chemistry. Efforts are underway to replace hazardous traditional organic solvents with environmentally benign alternatives like water, bio-based solvents, or supercritical CO₂ jddhs.com. The development of solvent-free or "neat" reaction conditions is particularly attractive, as it eliminates solvent waste entirely jddhs.com. One-pot multicomponent reactions (MCRs) further contribute to sustainability by combining multiple synthetic steps without isolating intermediates, which reduces the use of solvents and purification materials rasayanjournal.co.inacs.org.

The design of reusable and sustainable catalysts is also a cornerstone of green synthetic methodologies. For example, the fabrication of vials with inner surfaces modified with a robust catalyst (PET@UiO-66) has been reported for the sustainable synthesis of 2,4,6-trisubstituted pyridines acs.org. Such technologies, if adapted for reactions involving this compound, could simplify product separation and allow for catalyst recycling, aligning with the principles of a circular economy.

| Green Chemistry Technique | Principle | Relevance to this compound |

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction times | Faster and higher-yielding synthesis of pyridine derivatives acs.org. |

| Ultrasonic Production | Enhanced reaction rates, energy efficiency | Used for efficient N-deprotonation and subsequent alkylation with benzyl bromide rsc.org. |

| Solvent-Free Reactions | Waste prevention | Reduces or eliminates the use of hazardous organic solvents jddhs.comnih.gov. |

| Multicomponent Reactions (MCRs) | Atom economy, process simplification | Enables the synthesis of complex pyridines in a single step, minimizing waste rasayanjournal.co.inacs.org. |

| Reusable Catalysts | Waste reduction, sustainability | Simplifies purification and allows for catalyst recycling over multiple runs acs.org. |

Exploration of New Reactivity Modes and Unprecedented Transformations

Beyond its conventional role as an alkylating agent in SN1 and SN2 reactions, research into this compound is uncovering novel reactivity patterns and unexpected molecular transformations khanacademy.org. These discoveries open up new synthetic possibilities and challenge traditional understandings of the compound's chemical behavior.

One of the most surprising findings is the spontaneous N-benzylation of a pyridine derivative by unreacted benzyl bromide. This transformation was observed to occur quantitatively at room temperature in a completely solvent-free environment, conditions that are significantly milder than those typically required for the formation of pyridinium salts via the Menšutkin reaction mdpi.com. This highlights a potential for forming pyridinium salts under exceptionally gentle conditions, which could be advantageous when working with thermally sensitive substrates mdpi.com.

Another area of emerging research is "skeletal editing," where the core structure of a molecule is fundamentally altered. A novel three-step strategy has been developed to convert pyridines into benzonitriles. This process involves pyridine N-oxidation, photochemical deconstruction, and a subsequent cycloaddition to build the benzonitrile ring researchgate.net. Such a transformation represents a powerful retrosynthetic tactic, allowing for the modular diversification of drug molecules by replacing a pyridine core with a benzonitrile bioisostere researchgate.net.

Unforeseen rearrangements also contribute to the expanding knowledge of benzyl bromide reactivity. During the Grignard reaction of certain carbohydrate aldehydes with benzylmagnesium bromide, an unexpected benzyl to o-tolyl rearrangement was observed nih.gov. The proportion of the rearranged product was found to be dependent on the reaction conditions, such as temperature and the amount of Grignard reagent used nih.gov. Furthermore, the reaction of benzyl bromide with palladium(II) complexes in the presence of a tertiary amine has been shown to form stable anionic palladium benzyl complexes, which are key intermediates in catalytic carbonylation reactions acs.org. This reactivity provides insight into the elementary steps of important industrial processes and opens avenues for designing new catalytic cycles.

| Transformation | Description | Significance |

| Mild N-Benzylation | Spontaneous formation of a pyridinium salt from a pyridine derivative and benzyl bromide at room temperature without solvent mdpi.com. | Demonstrates that pyridinium salt formation can occur under much milder conditions than previously thought, avoiding high temperatures mdpi.com. |

| Pyridine-to-Benzonitrile Conversion | A three-step skeletal editing process involving N-oxidation, photochemical ring opening, and cycloaddition researchgate.net. | Provides a novel method for scaffold hopping in medicinal chemistry, replacing a key heterocyclic core researchgate.net. |

| Benzyl to o-tolyl Rearrangement | An unexpected rearrangement occurring during a Grignard reaction with benzylmagnesium halides nih.gov. | Reveals a previously unknown reaction pathway for benzyl groups under specific nucleophilic conditions nih.gov. |

| Palladium Benzyl Complex Formation | Formation of stable anionic benzyl-palladium intermediates from benzyl bromide, Pd(II), and a tertiary amine acs.org. | Elucidates key intermediates in catalytic carbonylation and informs the design of new catalysts acs.org. |

Q & A

Q. Advanced

- Inert Packaging : Store under argon in amber glass vials to prevent moisture ingress and photodegradation .

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation .

- Quality Control : Periodic GC-MS analysis to monitor purity, with re-distillation if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.